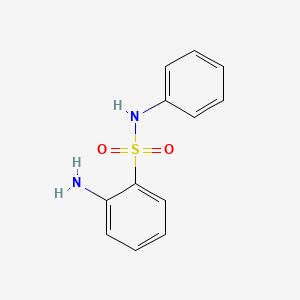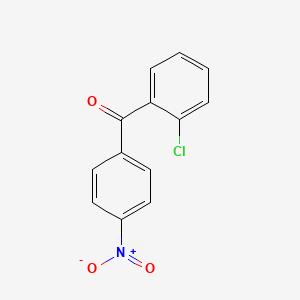
2-Chloro-4'-nitrobenzophenone
説明
2-Chloro-4’-nitrobenzophenone is a chemical compound with the molecular formula C13H8ClNO3 . It has a molecular weight of 261.66 g/mol . The IUPAC name for this compound is (2-chlorophenyl)- (4-nitrophenyl)methanone .
Molecular Structure Analysis
The molecular structure of 2-Chloro-4’-nitrobenzophenone consists of a benzene ring with a nitro group at the 4’ position and a chlorine atom at the 2 position . The InChI code for this compound is 1S/C13H8ClNO3/c14-12-4-2-1-3-11(12)13(16)9-5-7-10(8-6-9)15(17)18/h1-8H .Physical And Chemical Properties Analysis
2-Chloro-4’-nitrobenzophenone is a light yellow solid . It has a molecular weight of 261.66 g/mol and a complexity of 321 . It has no hydrogen bond donors, three hydrogen bond acceptors, and two rotatable bonds .科学的研究の応用
Electrochemical Properties
- Reduction Mechanism in Aqueous Medium: The electrochemical reduction of nitrobenzophenone derivatives, including 4-nitrobenzophenone which is structurally related to 2-Chloro-4'-nitrobenzophenone, has been studied in aqueous media. This research provides insights into the reduction mechanisms, involving steps like dehydration to nitroso compounds and further reduction to hydroxylamino forms. Such studies are crucial for understanding the behavior of these compounds in different pH environments and their potential applications in electrochemistry (Laviron, Meunier‐Prest, & Lacasse, 1994).
Crystal Growth and Characterization
- Growth Using Bridgman Technique: The growth of crystals like 4-chloro-3-nitrobenzophenone, closely related to 2-Chloro-4'-nitrobenzophenone, using the Bridgman technique has been explored. These studies involve the examination of crystalline perfection and analysis of their fluorescence spectra, which is important for applications in materials science and optoelectronics (Aravinth, Babu, & Ramasamy, 2014).
Molecular Structure and Spectroscopic Assessment
- Vibrational and Electronic Properties: The vibrational and electronic properties of compounds like 2-chloro-5-nitrobenzophenone have been studied, offering insights into their molecular structure, charge density distribution, and chemical reactivity. Such studies are vital for understanding the properties of these compounds for potential use in various scientific applications, including nonlinear optics and molecular docking (Arulaabaranam, Muthu, Mani, & Irfan, 2022).
将来の方向性
The future directions for 2-Chloro-4’-nitrobenzophenone could involve further exploration of its potential therapeutic effects. For instance, 2-chloro-4-nitrobenzoic acid, a related compound, is being studied as a potentially novel therapy for immunodeficiency diseases as an anti-viral and anti-cancer agent .
作用機序
Target of Action
The primary targets of 2-Chloro-4’-nitrobenzophenone are bacterial proteins involved in cell division, such as FtsZ . FtsZ is a key functional protein in bacterial cell division and is considered a potential target for the development of novel antibacterial agents .
Mode of Action
2-Chloro-4’-nitrobenzophenone interacts with its targets through a series of biochemical reactions. For instance, HnpAB, a two-component FAD-dependent monooxygenase, catalyzes the conversion of 2-Chloro-4’-nitrobenzophenone to 1,2,4-benzenetriol (BT) via chloro-1,4-benzoquinone .
Biochemical Pathways
The compound affects the 1,2,4-benzenetriol (BT) pathway . This pathway is significantly different from the (chloro)hydroquinone pathways reported in other Gram-negative bacteria . The BT pathway involves the conversion of 2-Chloro-4’-nitrobenzophenone to BT via chloro-1,4-benzoquinone, catalyzed by HnpAB . HnpC, a BT 1,2-dioxygenase, catalyzes BT ring-cleavage with the formation of maleylacetate .
Result of Action
The action of 2-Chloro-4’-nitrobenzophenone results in the disruption of bacterial cell division, thereby inhibiting the growth of bacteria . This makes it a potential candidate for the development of new antibacterial agents .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-4’-nitrobenzophenone. For example, the compound’s degradation and its interaction with targets can be affected by factors such as pH, temperature, and the presence of other substances . Furthermore, the compound is a common chlorinated nitrophenol pollutant, and its environmental fate is of great concern .
特性
IUPAC Name |
(2-chlorophenyl)-(4-nitrophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO3/c14-12-4-2-1-3-11(12)13(16)9-5-7-10(8-6-9)15(17)18/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQHOYTXNCOKBNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90356609 | |
| Record name | 2-CHLORO-4'-NITROBENZOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90356609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
77778-73-5 | |
| Record name | 2-CHLORO-4'-NITROBENZOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90356609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



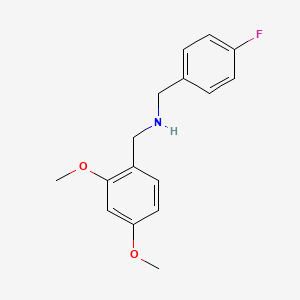
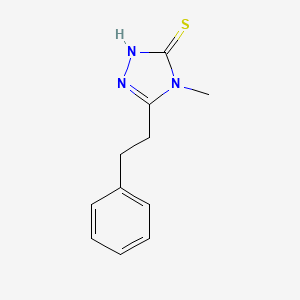
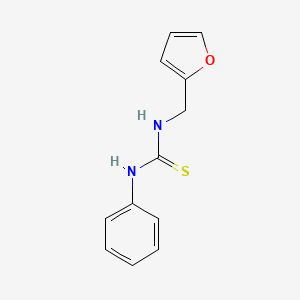
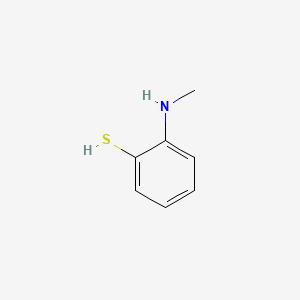
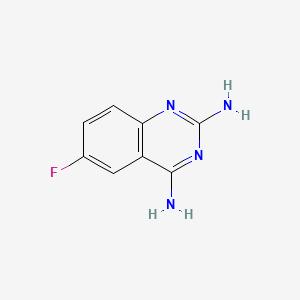
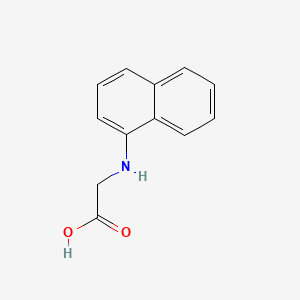

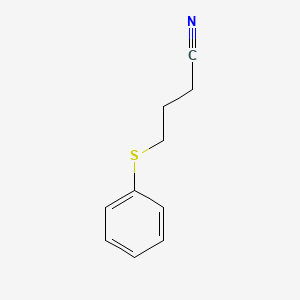
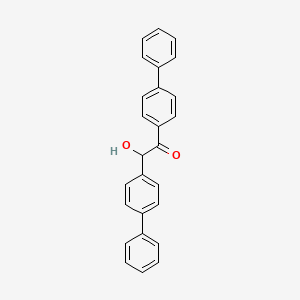
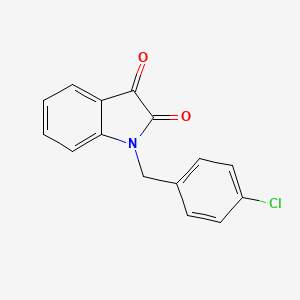
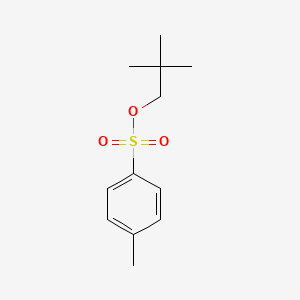
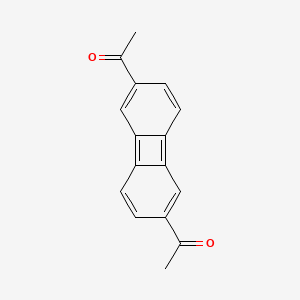
![5,6-Dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B1607099.png)
